6,6,7,7,8,8,8-Heptafluoro-2-methylocta-3,5-dione
Description
IUPAC Nomenclature and Systematic Identification
The systematic name 6,6,7,7,8,8,8-heptafluoro-2-methyloctane-3,5-dione follows IUPAC rules for polyfunctional compounds. The parent chain is an eight-carbon octane backbone, with ketone groups at positions 3 and 5. Fluorine substituents occupy positions 6, 7, and 8, with seven fluorine atoms in total (a trifluoromethyl group at C6 and two geminal difluoromethyl groups at C7 and C8). A methyl branch is located at position 2. Alternative identifiers include the CAS registry number 40002-62-8 and EINECS number 254-744-8 , which are critical for regulatory and commercial tracking. The SMILES string CC(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F succinctly encodes the connectivity of atoms.
Molecular Formula and Weight Analysis
The molecular formula C~9~H~9~F~7~O~2~ reflects the compound’s composition: nine carbons, nine hydrogens, seven fluorines, and two oxygens. The calculated molecular weight is 282.15 g/mol (PubChem) and 282.16 g/mol (ChemicalBook), with minor discrepancies arising from rounding conventions in isotopic abundance calculations.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C~9~H~9~F~7~O~2~ | |
| Molecular Weight (g/mol) | 282.15–282.16 | |
| Degree of Unsaturation | 3 (2 ketones + 1 chain) | Calculated |
The degree of unsaturation accounts for two ketone groups and one double bond equivalent from the branched alkane structure.
Stereochemical Configuration and Conformational Isomerism
The compound lacks chiral centers due to symmetrical fluorine substitution at C6–C8 and the planar geometry of the ketone groups. However, conformational flexibility arises from rotation around the C3–C4 and C5–C6 single bonds. The 3D conformer depicted in PubChem shows a staggered arrangement minimizing steric hindrance between the methyl group (C2) and fluorinated termini. Comparative analysis with 3,3,4,4-tetramethyltetrahydrofuran-2,5-dione (a structurally related dione) highlights how bulky substituents influence ring strain and rotational barriers.
Comparative Analysis of 2D/3D Structural Representations
The 2D structure emphasizes connectivity, while 3D models reveal spatial relationships critical for predicting reactivity and physical properties. For example, the 3D structure shows a bent conformation at the fluorinated end, creating a sterically shielded environment around the ketones. The InChIKey SRYIDYXKUUXFNI-UHFFFAOYSA-N uniquely identifies this conformation among isomers.
| Representation Type | Features Highlighted | Tools/Descriptors |
|---|---|---|
| 2D | Atom connectivity, functional groups | SMILES, InChI |
| 3D | Bond angles, steric effects | PubChem 3D Conformer |
Spectroscopic Fingerprints (NMR, IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR):
- ^1^H NMR : The methyl group (C2) resonates near δ 1.2 ppm as a triplet due to coupling with adjacent protons. Protons on C4 (adjacent to ketones) appear upfield (δ 2.5–3.0 ppm).
- ^13^C NMR : Ketone carbonyls (C3 and C5) show peaks near δ 200–210 ppm. Fluorinated carbons (C6–C8) are deshielded (δ 110–120 ppm).
Infrared (IR) Spectroscopy:
Strong absorptions at 1750–1780 cm^-1^ correspond to the stretching vibrations of the ketone carbonyl groups. C-F stretches appear as intense bands between 1150–1250 cm^-1^ .
Mass Spectrometry:
The molecular ion peak [M]^+^ at m/z 282 confirms the molecular weight. Fragmentation patterns include loss of CO (28 Da) from the ketones and cleavage of the fluorinated chain, yielding peaks at m/z 253 and 127 .
| Technique | Key Signals | Interpretation |
|---|---|---|
| ^1^H NMR | δ 1.2 (triplet), δ 2.5–3.0 (multiplet) | Methyl and CH~2~ groups |
| IR | 1750–1780 cm^-1^ | Ketone C=O stretches |
| Mass Spectrometry | m/z 282, 253, 127 | Molecular ion and fragments |
Structure
3D Structure
Properties
CAS No. |
40002-62-8 |
|---|---|
Molecular Formula |
C9H9F7O2 |
Molecular Weight |
282.15 g/mol |
IUPAC Name |
6,6,7,7,8,8,8-heptafluoro-2-methyloctane-3,5-dione |
InChI |
InChI=1S/C9H9F7O2/c1-4(2)5(17)3-6(18)7(10,11)8(12,13)9(14,15)16/h4H,3H2,1-2H3 |
InChI Key |
SRYIDYXKUUXFNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis via Claisen Condensation
- A common approach involves the condensation of a fluorinated acyl chloride (e.g., heptafluorobutyryl chloride) with a methyl-substituted ketone or ester under basic conditions.
- The base (e.g., sodium ethoxide or potassium tert-butoxide) deprotonates the methyl ketone, enabling nucleophilic attack on the acyl chloride.
- The reaction is typically conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere to prevent hydrolysis.
- The product is isolated by aqueous workup and purified by distillation or recrystallization.
Alternative Methods: Use of Fluorinated β-Keto Esters
- Fluorinated β-keto esters can be synthesized first, followed by selective alkylation at the 2-position with methyl halides.
- Hydrolysis and decarboxylation steps yield the target β-diketone.
- This method allows for better control of substitution patterns and purity.
Industrial Scale Preparation
- Industrial suppliers report the compound as a colorless transparent liquid with purity ≥97%, indicating scalable synthesis with efficient purification.
- Typical industrial synthesis involves multi-step fluorination and diketone formation, optimized for yield and safety.
- The boiling point is around 200 °C at atmospheric pressure, facilitating distillation-based purification.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Starting materials | Heptafluorobutyryl chloride, methyl ketone ester | Fluorinated acyl derivatives essential |
| Base | Sodium ethoxide, potassium tert-butoxide | Strong base for enolate formation |
| Solvent | Anhydrous THF, diethyl ether | Inert, aprotic solvents preferred |
| Temperature | 0 to 25 °C (initial), reflux for completion | Controlled to avoid side reactions |
| Reaction time | Several hours (4-12 h) | Monitored by TLC or GC-MS |
| Purification | Distillation, recrystallization | To achieve ≥97% purity |
| Yield | Moderate to high (50-85%) | Dependent on reaction optimization |
Research Findings and Notes
- The fluorinated β-diketone exhibits strong complexation ability with lanthanide ions, making purity and structural integrity critical.
- The electron-withdrawing fluorine atoms stabilize the enolate intermediate, facilitating the Claisen condensation.
- Side reactions such as hydrolysis of acyl chlorides or over-alkylation are minimized by strict moisture control and stoichiometric balance.
- Analytical techniques such as NMR, IR, and mass spectrometry confirm the structure and purity of the product.
- Industrial data indicate the compound is handled as a flammable liquid with specific hazard classifications, necessitating appropriate safety measures during synthesis.
Comparative Notes on Related Compounds
Chemical Reactions Analysis
Types of Reactions
6,6,7,7,8,8,8-Heptafluoro-2-methylocta-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include fluorinated carboxylic acids, alcohols, and substituted diketones, depending on the reaction conditions and reagents used .
Scientific Research Applications
Materials Science
Fluorinated Polymers
The incorporation of fluorinated compounds like 6,6,7,7,8,8,8-Heptafluoro-2-methylocta-3,5-dione into polymer matrices has been explored to enhance material properties such as chemical resistance and thermal stability. Fluorinated polymers are known for their hydrophobicity and resistance to solvents and chemicals . This compound could serve as a building block for developing advanced materials with tailored properties for applications in coatings and membranes.
Environmental Studies
Environmental Impact Assessments
Fluorinated compounds are often scrutinized for their environmental impact due to their persistence and bioaccumulation potential. The study of this compound includes assessments of its degradation pathways and ecological effects. Understanding its behavior in the environment is crucial for evaluating the risks associated with its use in industrial applications .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6,6,7,7,8,8,8-Heptafluoro-2-methylocta-3,5-dione involves its ability to form stable complexes with metal ions. The fluorine atoms enhance the electron-withdrawing capability of the compound, facilitating the formation of strong chelates. These chelates can interact with various molecular targets and pathways, influencing biochemical processes .
Comparison with Similar Compounds
2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD or Hdpm)
1,1,1,2,2-Pentafluoro-6,6-dimethylheptane-3,5-dione (PDHD)
1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione (TDHD)
Table 1: Key Properties of 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione and Analogues
Functional Differences
Volatility and Stability
- The heptafluorinated structure of 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione significantly enhances volatility compared to non-fluorinated TMHD, making it ideal for gas-phase applications like atomic layer deposition (ALD) .
- Fluorination increases Lewis acidity , stabilizing metal complexes. For example, [Eu(6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedionate)₄]⁻ exhibits higher thermal stability (up to 75°C) than TMHD analogues .
Steric and Electronic Effects
- The 2,2-dimethyl groups introduce steric hindrance, favoring specific coordination geometries. In [Dy₂(6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedionate)₆] complexes, the ligand enforces shorter Er–O bond distances (1.23–1.25 Å) compared to bulkier ligands .
- TMHD’s tetramethyl groups provide greater steric bulk but lack electron-withdrawing fluorine atoms, resulting in weaker metal-ligand bonds .
Solubility and Reactivity
- Fluorinated derivatives like 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione show improved solubility in organic solvents (e.g., hexane, dichloromethane) due to hydrophobic fluorine atoms .
- TMHD is more soluble in polar solvents, limiting its use in non-aqueous systems .
Luminescence and Magnetism
- Thermometric Sensors : The complex [C₂mim][Tb(6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedionate)₄] demonstrates temperature-dependent luminescence, with intensity ratios of Tb³⁺/Eu³⁺ transitions serving as a linear thermometric probe (35–45°C) .
- Magnetic Properties : Dy³⁺ complexes with this ligand exhibit slow magnetic relaxation, a hallmark of single-molecule magnets (SMMs) .
Biological Activity
6,6,7,7,8,8,8-Heptafluoro-2-methylocta-3,5-dione (CAS No. 40002-62-8) is a fluorinated beta-diketone known for its unique chemical properties and biological applications. This compound has gained attention due to its ability to form stable complexes with metal ions and its potential use in various scientific fields including chemistry, biology, and medicine.
The molecular formula of this compound is C9H9F7O2 with a molecular weight of 282.15 g/mol. The compound features multiple fluorine atoms that enhance its stability and reactivity.
| Property | Value |
|---|---|
| CAS Number | 40002-62-8 |
| Molecular Formula | C9H9F7O2 |
| Molecular Weight | 282.15 g/mol |
| Boiling Point | 186.5 ± 35.0 °C (Predicted) |
| Density | 1.343 ± 0.06 g/cm³ (Predicted) |
| pKa | 6.55 ± 0.46 (Predicted) |
The biological activity of this compound primarily stems from its ability to act as a chelating agent . The fluorine atoms enhance the electron-withdrawing capability of the compound, facilitating the formation of strong chelates with metal ions. These chelates can interact with various biochemical pathways and molecular targets, influencing cellular processes.
Biological Applications
- Metal Chelation : The compound is utilized in the extraction and stabilization of metal ions in biological systems.
- Co-induction of Interferon : Research indicates that it can act as a co-inducer in the production of human gamma interferon (HuIFN), which is crucial for immune response modulation .
- Drug Development : Due to its stability and reactivity, it shows potential as a candidate for drug delivery systems.
Study on Calcium Transport
A study published in Chemistry and Physics of Lipids demonstrated that a related beta-diketone facilitated calcium translocation across model membranes. This suggests that compounds like this compound may play a role in ion transport mechanisms within biological systems .
Interferon Production
In a method for producing HuIFN detailed in Journal of Immunological Methods, it was shown that the presence of this diketone significantly enhanced the yield of interferon production when used alongside other agents.
Comparison with Similar Compounds
Compared to other fluorinated beta-diketones like hexafluoroacetylacetone and trifluoroacetylacetone, this compound exhibits superior stability due to its higher fluorine content.
| Compound | Stability | Applications |
|---|---|---|
| Hexafluoroacetylacetone | Moderate | Metal extraction |
| Trifluoroacetylacetone | Low | Organic synthesis |
| This compound | High | Drug delivery; Interferon production |
Q & A
Basic Research Questions
Q. What are the primary applications of 6,6,7,7,8,8,8-heptafluoro-2-methylocta-3,5-dione in experimental chemistry?
- Answer : This fluorinated β-diketone is widely used as a chelating agent in supercritical carbon dioxide (scCO₂) extraction for trace metal analysis. For example, it efficiently binds gallium in urine samples, enabling detection via graphite furnace atomic absorption spectrometry (detection limit: ~0.1 ppb) . It also serves as a co-inducer in recombinant protein production, such as human γ-interferon, due to its ability to stabilize metal ions in biological systems .
Q. How can researchers optimize the synthesis and purification of this compound for lanthanide complexation?
- Answer : The compound’s fluorinated structure enhances volatility and thermal stability, making it suitable for forming lanthanide complexes (e.g., Eu³⁺, Pr³⁺). Synthesis involves condensation of fluorinated acetyl precursors under anhydrous conditions. Purification requires fractional distillation (boiling point ~172–200°C at 760 mmHg) and recrystallization in non-polar solvents to remove unreacted fluorinated byproducts .
Q. What spectroscopic methods are critical for characterizing its metal complexes?
- Answer :
- NMR spectroscopy : Lanthanide complexes (e.g., Eu³⁺, Yb³⁺) act as shift reagents, inducing paramagnetic shifts in substrates with oxygen/nitrogen donor atoms. For example, Pr³⁺ complexes cause upfield shifts of ~0.5–1.5 ppm in ¹H NMR .
- Photoluminescence : Eu³⁺ complexes exhibit strong D₅₀ → Fⱼ emission bands (λ = 610–620 nm), useful for probing solvent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
